2-{[3-Cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetamide
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Overview
Description
2-{[3-Cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a cyano group, a methylphenyl group, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-Cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetamide typically involves the reaction of substituted pyridines with cyanoacetamides. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . The reaction can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve solvent-free reactions or the use of ultrasonic irradiation to enhance reaction rates and yields . These methods are advantageous as they reduce the need for solvents and can be more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-{[3-Cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . Reaction conditions can vary, but they often involve heating or the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-{[3-Cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[3-Cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit topoisomerase IV, an enzyme involved in DNA replication, which can lead to antibacterial effects . The compound’s structure allows it to bind to specific sites on the enzyme, disrupting its function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-Cyano-4-(2-furyl)-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide
- 2-{[3-Cyano-4-(4-methylphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(2-ethylphenyl)acetamide
Uniqueness
2-{[3-Cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyano group and sulfanylacetamide moiety make it particularly versatile for various chemical reactions and applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C15H13N3OS |
---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
2-[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C15H13N3OS/c1-10-2-4-11(5-3-10)13-7-6-12(8-16)15(18-13)20-9-14(17)19/h2-7H,9H2,1H3,(H2,17,19) |
InChI Key |
VDFLUWJDZNKZGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC(=O)N |
Origin of Product |
United States |
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